molecular formula C15H10BrN3OS B5366961 (2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5366961
M. Wt: 360.2 g/mol
InChI Key: KIZXLDQZYADJDB-WTKPLQERSA-N
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Description

(2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features a complex structure with a combination of bromothiophene and methoxybenzimidazole moieties

Properties

IUPAC Name

(Z)-3-(4-bromothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c1-20-11-2-3-13-14(6-11)19-15(18-13)9(7-17)4-12-5-10(16)8-21-12/h2-6,8H,1H3,(H,18,19)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZXLDQZYADJDB-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CS3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CS3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Bromothiophene synthesis: The bromothiophene moiety can be synthesized by bromination of thiophene using bromine or N-bromosuccinimide (NBS).

    Coupling reaction: The final step involves coupling the bromothiophene and methoxybenzimidazole intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

(2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-chlorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-(4-fluorothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-(4-iodothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

(2Z)-3-(4-bromothiophen-2-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

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